molecular formula C19H22FN5O2 B2460816 7-Fluoro-2-methyl-3-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2415464-13-8

7-Fluoro-2-methyl-3-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2460816
CAS No.: 2415464-13-8
M. Wt: 371.416
InChI Key: KTFCVIXJKABTFZ-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-3-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a fluoro group, a methyl group, and a piperidinylmethyl group linked to an oxadiazole moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methyl-3-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced through electrophilic substitution reactions using appropriate fluorinating and methylating agents.

    Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be attached via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the quinazolinone core.

    Linking the Oxadiazole Moiety: The oxadiazole moiety can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methyl-3-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core or the piperidinylmethyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce derivatives with reduced functional groups.

Scientific Research Applications

7-Fluoro-2-methyl-3-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-3-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-2-methylquinazolin-4-one: A simpler derivative lacking the piperidinylmethyl and oxadiazole groups.

    2-Methyl-3-[[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one: A derivative lacking the fluoro group.

    7-Fluoro-3-[[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one: A derivative lacking the methyl group.

Uniqueness

The uniqueness of 7-Fluoro-2-methyl-3-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity, while the piperidinylmethyl and oxadiazole groups contribute to its potential biological activities.

Properties

IUPAC Name

7-fluoro-2-methyl-3-[[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2/c1-12-21-17-9-15(20)3-4-16(17)19(26)25(12)10-14-5-7-24(8-6-14)11-18-23-22-13(2)27-18/h3-4,9,14H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFCVIXJKABTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)CC4=NN=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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